molecular formula C9H13ClN4 B1368221 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine CAS No. 27464-17-1

3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine

Cat. No.: B1368221
CAS No.: 27464-17-1
M. Wt: 212.68 g/mol
InChI Key: VGTMXNQTGZLFFW-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine: is a heterocyclic compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-methylpiperazin-1-yl group at the 6-position. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine typically involves the following steps:

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridazine derivatives .

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular interactions involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTMXNQTGZLFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427764
Record name 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27464-17-1
Record name 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25-mL single-neck round bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with 3,6-dichloropyridazine (1.49 g, 10.0 mmol) and N-methylpiperazine (1.17 g, 11.7 mmol), and the flask was placed in an oil bath, which was heated to 100° C. After 1.5 h the flask was cooled to room temperature, and the resulting cake was crushed and triturated with acetonitrile (10 mL). The suspension was filtered, and the filter cake was mixed with 10% aqueous potassium carbonate (15 mL). The resulting mixture was extracted with MtBE (2×35 mL). The organic extracts were combined, dried over sodium sulfate and filtered. The filtrate was evaporated under reduced pressure to afford a 60% yield (1.27 g) of 122e as a white solid: mp 106-107° C.; 1H NMR (300 MHz, CDCl3) δ 7.20 (d, 1H, J=9.5 Hz), 6.89 (d, 1H, J=9.6 Hz), 3.65 (t, 4H, J=5.1 Hz), 2.53 (t, 4H, J=5.1 Hz), 2.35 (s, 3H); MS (ESI+) m/z 213.1 (M+H).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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